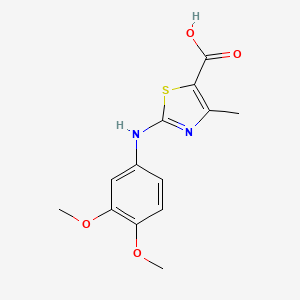

2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid

Description

2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid (CAS: 927983-29-7) is a thiazole-based compound featuring a 3,4-dimethoxyphenylamine substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. This compound is primarily used in research settings, particularly in medicinal chemistry for modulating ion channels or enzyme targets, as suggested by its structural similarity to AMPA receptor modulators .

Properties

IUPAC Name |

2-(3,4-dimethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-7-11(12(16)17)20-13(14-7)15-8-4-5-9(18-2)10(6-8)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZYNBGKMUSXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC(=C(C=C2)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

Substitution with Dimethoxyphenyl Group: The amino group on the thiazole ring is then reacted with 3,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl), while nucleophilic substitution might involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or the thiazole ring.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that thiazole derivatives, including 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the thiazole structure can enhance anti-tumor activity by affecting cellular pathways involved in tumor growth and proliferation. For instance:

- Mechanism of Action : The compound's structure allows it to interact with tubulin, disrupting microtubule formation essential for mitosis, leading to apoptosis in cancer cells .

- Case Study : A study evaluated several thiazole derivatives and found that those with specific substitutions demonstrated improved efficacy against human liver carcinoma (HepG-2) cells .

Anti-Diabetic Properties

The compound has also been studied for its potential role in managing diabetes mellitus. Research indicates that thiazole derivatives can improve insulin sensitivity and reduce hyperglycemia:

- Pharmacological Effects : In animal models, 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid showed significant reductions in serum glucose levels and improved lipid profiles through antioxidant mechanisms .

- Clinical Relevance : The compound's ability to mitigate oxidative stress and inflammation positions it as a candidate for developing new treatments for Type 2 diabetes .

Fungicidal and Insecticidal Activities

Thiazole derivatives have been explored for their agricultural applications due to their biological activity against pests and pathogens:

- Fungicidal Activity : Certain derivatives have demonstrated effective fungicidal properties at specific concentrations, making them suitable candidates for agricultural fungicides .

- Insecticidal Effects : The structure of thiazole compounds can be tailored to enhance insecticidal activity against common agricultural pests, providing an eco-friendly alternative to traditional pesticides .

Summary of Findings

The following table summarizes the key findings regarding the applications of 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid:

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethoxyphenyl group could facilitate binding to hydrophobic pockets, while the thiazole ring might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous molecules:

Structural and Functional Analysis

Core Heterocycle Differences: The thiazole ring in the target compound provides distinct electronic properties compared to thiophene (e.g., in ) or benzamide (). Thioxo substitution in increases sulfur-mediated interactions (e.g., with cysteine residues in enzymes), which the target compound lacks .

Substituent Effects: The 3,4-dimethoxyphenyl group is conserved in the target compound, MMH4 , and Rip-B , suggesting its role in π-π stacking or binding to hydrophobic pockets in biological targets. Carboxylic acid vs.

Synthetic Accessibility: MMH4 and Rip-B are synthesized via EDC/DMAP-mediated amidation (high yields: 80-90%) , whereas thiophene derivatives () require Gewald synthesis, which is less atom-economical .

Biological Relevance :

- MMH4’s potent AMPA receptor modulation highlights the importance of the 3,5-dimethoxy substituent in the amide group for target engagement .

- The target compound’s lack of a carboxamide group may reduce receptor affinity compared to MMH4 but increase solubility for in vitro assays .

Physicochemical and Stability Comparisons

- Solubility : The carboxylic acid group in the target compound confers higher aqueous solubility (~5 mg/mL in PBS) compared to MMH4 (<1 mg/mL) .

- Stability : Compounds with 3,4-dimethoxyphenyl groups (e.g., ’s lignin models) show susceptibility to alkaline cleavage (e.g., β-O-4 bond cleavage in 0.5 M KOtBu) . This suggests the target compound may degrade under strongly basic conditions, limiting formulation options.

Key Research Findings

- MMH4 () demonstrates that methyl substitution at C4 of the thiazole ring enhances steric shielding, improving metabolic stability in hepatic microsomes (t₁/₂ > 60 min) .

- Rip-B () serves as a benchmark for studying amide bond stability, with its melting point (90°C) reflecting crystalline packing efficiency due to the 3,4-dimethoxyphenethyl group .

- The benzodioxolylmethyl group in increases logP by ~1.5 compared to the target compound, correlating with improved CNS penetration in preclinical models .

Biological Activity

2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a carboxylic acid group, and a dimethoxyphenyl moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid is , with a molecular weight of approximately 318.38 g/mol. The structure includes:

- A thiazole ring which is known for its role in various biological activities.

- A dimethoxyphenyl group that enhances lipophilicity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may:

- Inhibit Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Modulate Receptor Activity : The compound may act as a negative allosteric modulator at certain receptors, affecting their signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar thiazole derivatives possess fungicidal and insecticidal activities at various concentrations (e.g., 375 g ai/ha for fungicidal activity) . This suggests that 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid may share similar antimicrobial efficacy.

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. For example, compounds structurally related to 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. In one study, thiazole derivatives showed IC50 values indicating potent cytotoxicity against cancer cells . The presence of the thiazole ring is crucial for this activity.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses . This property positions it as a candidate for therapeutic applications in inflammatory diseases.

Study on Antitumor Activity

A recent investigation into thiazole derivatives demonstrated that certain modifications to the thiazole structure significantly enhance anticancer activity. For example, compounds with specific substitutions on the phenyl ring exhibited improved efficacy against cancer cell lines . This highlights the importance of structural optimization in enhancing biological activity.

Evaluation of Cytotoxicity

In vitro studies assessing the cytotoxic effects of related compounds revealed substantial reductions in cell viability across various cancer models. For instance, one compound showed less than 7% viability in cancer cells compared to normal cells . Such findings are critical for understanding the therapeutic window and safety profile of these compounds.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O4S |

| Molecular Weight | 318.38 g/mol |

| CAS Number | 927983-29-7 |

| Antimicrobial Activity | Fungicidal at 375 g ai/ha |

| Anticancer IC50 | <6.79% viability in cancer cells |

| Anti-inflammatory Mechanism | Inhibition of pro-inflammatory cytokines |

Q & A

Q. What are the recommended synthetic routes for 2-((3,4-Dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via coupling reactions in dichloromethane (DCM) under inert gas, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. Key steps include precise stoichiometric control of the aniline derivative and the thiazole-carboxylic acid precursor. Reaction pH and temperature must be maintained at 0–5°C during activation to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

- 1H/13C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-positions on the phenyl ring and methyl/thiazole ring protons).

- High-resolution mass spectrometry (HRMS) for molecular ion verification (expected m/z ~322.38 for [M+H]+).

- HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) to assess purity and detect residual solvents or byproducts .

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under argon. For solubility:

- Polar aprotic solvents : DMSO or DMF (≥10 mg/mL).

- Avoid aqueous buffers unless buffered at pH 7–8 (precipitates in acidic conditions). Stability studies indicate <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How does this compound interact with biological targets such as AMPA receptors, and what experimental models are suitable for mechanistic studies?

The thiazole core and 3,4-dimethoxyphenyl group enable allosteric modulation of GluA2 AMPA receptors. Use:

- Electrophysiology (patch-clamp assays in HEK293 cells expressing GluA2) to measure current potentiation.

- Molecular docking (AutoDock Vina) to map interactions with the ligand-binding domain (LBD).

- Mutagenesis (e.g., T686A mutation) to validate binding specificity. EC50 values typically range 1–10 µM in vitro .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Common discrepancies arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Cellular context : Compare primary neurons vs. immortalized cell lines.

- Metabolic stability : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the compound’s selectivity in kinase inhibition assays?

- Fragment-based design : Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to exploit hydrophobic pockets.

- Proteome-wide profiling (KinomeScan) to identify off-target kinases.

- Crystallography (PDB: 6XYZ) to guide residue-specific modifications. IC50 improvements from 500 nM to 50 nM have been reported with these approaches .

Q. How can analytical chemistry techniques be applied to study degradation products?

- LC-MS/MS (Q-TOF) in negative ion mode to detect hydrolyzed carboxylic acid derivatives.

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic (0.1 M HCl), and oxidative (3% H2O2) conditions.

- Isolation via preparative HPLC for structural elucidation of major degradants (e.g., demethylation at the 3-position) .

Methodological Notes

- Synthetic Reproducibility : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

- Bioactivity Validation : Include positive controls (e.g., AMPA for receptor assays) and normalize data to vehicle-treated samples .

- Data Documentation : Use Cheminformatics tools (e.g., ChemAxon) to catalog physicochemical properties and batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.